molecular formula C11H8BrN3 B1380340 4-Amino-8-bromo-7-methylquinoline-3-carbonitrile CAS No. 1513808-82-6

4-Amino-8-bromo-7-methylquinoline-3-carbonitrile

Cat. No. B1380340
CAS RN: 1513808-82-6
M. Wt: 262.1 g/mol
InChI Key: PZXCPRHIOMAFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-8-bromo-7-methylquinoline-3-carbonitrile (4AB7MC) is an organic compound used in scientific research and laboratory experiments. It is a nitrogen-containing heterocyclic compound with a quinoline ring structure. 4AB7MC is a highly useful compound for scientists and researchers due to its unique and versatile properties.

Scientific Research Applications

Facile Synthesis and Chemical Reactivity

Quinoline derivatives have been synthesized through various methods, demonstrating their versatility in chemical reactions. For example, tetrahydroquinoline-3-carbonitrile derivatives have been synthesized, highlighting their reactivity towards different chemical reagents. These compounds show potential in antimicrobial applications, suggesting a pathway for the development of new therapeutic agents (Elkholy & Morsy, 2006).

Corrosion Inhibition

Some quinoline derivatives have been studied for their corrosion inhibition properties. Computational studies have investigated the adsorption and corrosion inhibition of quinoline derivatives on iron surfaces, demonstrating their effectiveness in protecting metals from corrosion. These findings suggest potential industrial applications in metal preservation and protection (Erdoğan et al., 2017).

Optoelectronic and Charge Transport Properties

Research on hydroquinoline derivatives has explored their structural, electronic, optical, and charge transport properties. These studies indicate that quinoline derivatives can be efficient multifunctional materials, suitable for use in optoelectronic devices. The research underscores the potential of quinoline derivatives in the development of new materials for electronic and photonic applications (Irfan et al., 2020).

Antimicrobial and Antitumor Activity

Quinoline derivatives have been synthesized and evaluated for their antifungal and antitumor properties. Some compounds have shown significant activity, suggesting their potential as leads for the development of new antimicrobial and anticancer drugs. This highlights the importance of quinoline derivatives in medicinal chemistry and drug discovery (Gholap et al., 2007).

properties

IUPAC Name

4-amino-8-bromo-7-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3/c1-6-2-3-8-10(14)7(4-13)5-15-11(8)9(6)12/h2-3,5H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXCPRHIOMAFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=C(C(=C2C=C1)N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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